molecular formula C2H2ClN3O B14561986 Chloroacetyl azide CAS No. 61727-66-0

Chloroacetyl azide

Cat. No.: B14561986
CAS No.: 61727-66-0
M. Wt: 119.51 g/mol
InChI Key: OQKNDASYTDKWNY-UHFFFAOYSA-N
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Description

Chloroacetyl azide (chemical formula: C₂H₂ClN₃O) is an organic compound derived from chloroacetyl chloride (CAC) by substituting the terminal chlorine atom with an azide (-N₃) group. This modification significantly alters its reactivity, making it valuable in "click chemistry" for synthesizing triazole derivatives . The compound’s azide group confers explosive sensitivity, necessitating careful handling .

Properties

CAS No.

61727-66-0

Molecular Formula

C2H2ClN3O

Molecular Weight

119.51 g/mol

IUPAC Name

2-chloroacetyl azide

InChI

InChI=1S/C2H2ClN3O/c3-1-2(7)5-6-4/h1H2

InChI Key

OQKNDASYTDKWNY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl azide can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition. The reaction can be represented as follows:

ClCH2COCl+NaN3ClCH2CON3+NaCl\text{ClCH}_2\text{COCl} + \text{NaN}_3 \rightarrow \text{ClCH}_2\text{CON}_3 + \text{NaCl} ClCH2​COCl+NaN3​→ClCH2​CON3​+NaCl

Another method involves the use of chloroacetic acid and thionyl chloride to produce chloroacetyl chloride, which is then reacted with sodium azide to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Intramolecular Cycloaddition Reactions

Chloroacetyl azide undergoes intramolecular 1,3-dipolar cycloaddition with alkynes or strained alkenes to form heterocyclic compounds. A key application is the synthesis of triazolo-fused oxazinones :

Mechanism:

  • Propargyl alcohol derivatives react with chloroacetyl chloride to form propargyl chloroacetate intermediates.

  • Sodium azide substitutes the chloride, generating this compound in situ.

  • Heating induces cyclization via a Huisgen-like reaction, forming bicyclic triazolo-oxazinones .

Representative Data (Yields):

Substrate (R Group)Product (Triazolo-Oxazinone)Yield (%)
C₆H₅3a 91
4-MeOC₆H₄3b 93
2-BrC₆H₄3h 82
Me3l 95

This one-pot method is efficient and regioselective, avoiding isolation of the sensitive azide intermediate .

Thermal Decomposition and Stability

This compound decomposes upon heating to release nitrogen gas (N₂) and generate reactive nitrenes :

ClCH2CON3ΔClCH2CO Nitrene+N2\text{ClCH}_2\text{CON}_3\xrightarrow{\Delta}\text{ClCH}_2\text{CO Nitrene}+\text{N}_2

Implications:

  • Nitrenes undergo insertion or rearrangement reactions to form amides or lactams .

  • Stability: this compound is less stable than alkyl azides due to electron-withdrawing chloro groups, requiring storage at low temperatures .

Reduction and Functionalization

This compound can be reduced to primary amines or functionalized via Staudinger reactions :

Staudinger Reduction:

ClCH2CON3+PPh3ClCH2CONH PPh3+N2\text{ClCH}_2\text{CON}_3+\text{PPh}_3\rightarrow \text{ClCH}_2\text{CONH PPh}_3+\text{N}_2

Hydrolysis of the iminophosphorane yields chloroacetamide (ClCH₂CONH₂) .

Applications:

  • Synthesis of β-lactams via nitrene insertion .

  • Preparation of heterocyclic scaffolds for pharmaceuticals .

Scientific Research Applications

Chloroacetyl azide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: this compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through azide-alkyne cycloaddition reactions.

    Medicine: It is used in the synthesis of potential drug candidates, particularly those containing triazole moieties.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of chloroacetyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In nucleophilic substitution, the azide group is replaced by a nucleophile, forming a new compound. In reduction reactions, the azide group is reduced to an amine or amide. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne or alkene.

Comparison with Similar Compounds

Chemical and Physical Properties

Based on structural analogs, chloroacetyl azide likely exhibits the following properties:

  • Molecular weight : ~135.51 g/mol
  • Reactivity : High, due to the electrophilic chloroacetyl group and nucleophilic azide moiety.
  • Hazards : Explosive tendencies under heat, friction, or shock; toxic via inhalation or dermal exposure .

Chloroacetyl Chloride (CAC)

  • Formula : C₂H₂Cl₂O .
  • Reactivity : Highly reactive acylating agent, used to introduce chloroacetyl groups in pharmaceuticals and polymers .
  • Hazards : Corrosive; causes severe skin/eye burns and pulmonary edema .
  • Applications : Intermediate in herbicide synthesis (e.g., sodium chloroacetate) .

Dichloroacetyl Chloride (DCAC)

  • Formula : C₂HCl₃O .
  • Reactivity : More electrophilic than CAC due to additional chlorine atoms, enhancing acylation efficiency .
  • Hazards : Similar to CAC but with higher volatility and toxicity .

Sodium Chloroacetate

  • Formula : C₂H₃ClO₂·Na .
  • Reactivity : Less reactive than CAC; used as a herbicidal agent .
  • Hazards : Irritant to eyes and skin; requires neutral pH handling .

Other Azide Derivatives (e.g., 2-Azidoacetyl Chloride)

  • Formula : C₂H₂ClN₃O (similar to this compound) .
  • Reactivity : Used in Huisgen cycloaddition for triazole formation .
  • Hazards : Explosive; requires inert atmosphere during synthesis .
Table 1: Comparative Properties of this compound and Analogs
Compound Formula Molecular Weight Hazards Key Applications
This compound C₂H₂ClN₃O 135.51 Explosive, toxic Click chemistry, drug design
Chloroacetyl Chloride C₂H₂Cl₂O 112.94 Corrosive, pulmonary irritant Acylating agent, herbicides
Dichloroacetyl Chloride C₂HCl₃O 147.39 Volatile, corrosive Chemical intermediates
Sodium Chloroacetate C₂H₃ClO₂·Na 134.49 Irritant Herbicides, organic synthesis
2-Azidoacetyl Chloride C₂H₂ClN₃O 135.51 Explosive, moisture-sensitive Polymer chemistry

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